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Compound of Interest

Compound Name: 3-Bromo-2-methoxybenzoic acid

Cat. No.: B056793 Get Quote

An Application Note on the Comprehensive Analytical Characterization of 3-Bromo-2-
methoxybenzoic Acid

Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive

characterization of 3-Bromo-2-methoxybenzoic acid (CAS No: 101084-39-3), a key

intermediate in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and

stability of such compounds is critical for drug development and manufacturing. This guide is

intended for researchers, analytical scientists, and quality control professionals. We present a

multi-faceted analytical approach, integrating chromatographic and spectroscopic techniques to

build a complete profile of the molecule. The protocols herein are designed to be self-

validating, where data from orthogonal techniques corroborates and confirms the final analysis.

Introduction and Physicochemical Profile
3-Bromo-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its specific

substitution pattern—a bromine atom and a methoxy group ortho and meta to the carboxylic

acid, respectively—imparts unique chemical properties that make it a valuable building block.

Accurate and thorough characterization is the foundation of its use in any research or

manufacturing setting. Before delving into analytical protocols, a summary of its key

physicochemical properties is essential.
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Property Value Source(s)

CAS Number 101084-39-3 [1][2]

Molecular Formula C₈H₇BrO₃ [1][2]

Molecular Weight 231.04 g/mol [1][2]

Appearance
White to light yellow crystalline

powder
[1][2]

Melting Point 119-123 °C [1][2]

Boiling Point 327.6 ± 27.0 °C (Predicted) [2]

Solubility Soluble in Methanol [2]

Predicted pKa 3.70 ± 0.10 [2]

Chromatographic Analysis: Purity Assessment and
Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity

of non-volatile organic compounds like 3-Bromo-2-methoxybenzoic acid. A reverse-phase

method is most suitable, leveraging the hydrophobic nature of the substituted benzene ring.

Causality of Method Design:

Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic

retention of the aromatic ring.

Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial.[3]

The low pH ensures the carboxylic acid functional group remains protonated (-COOH),

suppressing its ionization to the carboxylate (-COO⁻). This un-ionized form is more retained

on the C18 column and yields sharper, more symmetrical peaks, which is essential for

accurate quantification.

Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that

absorbs UV light, providing high sensitivity.
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Protocol 2.1: Reverse-Phase HPLC for Purity Analysis
Sample Preparation:

Accurately weigh and dissolve 10 mg of 3-Bromo-2-methoxybenzoic acid in 10 mL of

methanol to create a 1 mg/mL stock solution.

Further dilute this stock solution with a 50:50 mixture of acetonitrile and water to a working

concentration of 0.1 mg/mL.

Filter the final solution through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

HPLC System: A standard HPLC system with a UV detector.

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to

30% B and equilibrate for 3 minutes.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 220 nm.

Injection Volume: 10 µL.

Data Analysis:

Integrate the area of all peaks in the chromatogram.

Calculate the purity by dividing the area of the main peak by the total area of all peaks and

multiplying by 100%. The main peak should correspond to the retention time of a validated
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reference standard.

Workflow for HPLC Purity Assessment

Sample Preparation Instrumental Analysis Data Processing

Weigh Sample Dissolve in Methanol Dilute & Filter Inject into HPLC Separate on C18 Column Detect at 220 nm Integrate Peak Areas Calculate % Purity

Click to download full resolution via product page

Caption: HPLC workflow from sample preparation to purity calculation.

Spectroscopic Analysis: Structural Confirmation
While HPLC confirms purity, it does not definitively prove identity. A combination of

spectroscopic techniques is required for unambiguous structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural

clues through fragmentation analysis. For halogenated compounds, MS is particularly powerful.

Causality of Method Design:

Bromine Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1

ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks

(doublet) of equal intensity, separated by 2 m/z units.[4] This isotopic signature is a definitive

marker for the presence of bromine and serves as a critical validation point.

Ionization Technique: Electrospray Ionization (ESI) is well-suited for this molecule, especially

when coupled with HPLC (LC-MS). ESI is a soft ionization technique that will likely show a

strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode.

Protocol 3.1: Liquid Chromatography-Mass
Spectrometry (LC-MS)
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Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).

Instrumentation and Conditions:

LC System: Use the same HPLC conditions as in Protocol 2.1 to ensure peak correlation.

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an ESI source.

Ionization Mode: Negative Electrospray Ionization (ESI-).

Scan Range: 50 - 400 m/z.

Expected Observation: The primary ion observed will be the deprotonated molecule [M-

H]⁻. Given the molecular weight of 231.04, expect to see a doublet at m/z 229.95 and

231.95, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Data Analysis:

Confirm the presence of the [M-H]⁻ ion doublet with the characteristic 1:1 intensity ratio.

Verify that the measured accurate mass is within 5 ppm of the theoretical mass

(C₈H₆BrO₃⁻).

Analyze fragmentation data (MS/MS) to identify characteristic losses, such as the loss of

CO₂ (44 Da) from the carboxylate.

Workflow for LC-MS Identity Confirmation
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HPLC-Separated Analyte

Electrospray Ionization (ESI-)

Mass Analyzer (TOF or Orbitrap)

Detector

Mass Spectrum Output

Data Analysis:
1. Check for [M-H]⁻ doublet

(m/z 229.95 / 231.95)
2. Confirm 1:1 Isotopic Ratio

3. Match Accurate Mass

Click to download full resolution via product page

Caption: Workflow for structural validation using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise arrangement of atoms in a

molecule. Both ¹H and ¹³C NMR are required for full characterization.

Causality of Signal Assignment: The chemical shifts and splitting patterns of the aromatic

protons are dictated by the electronic effects of the three substituents. The carboxylic acid and
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bromine are electron-withdrawing (deshielding), while the methoxy group is electron-donating

(shielding). This leads to a predictable pattern of signals in the aromatic region (typically 7-8

ppm).

Protocol 3.2: ¹H and ¹³C NMR Spectroscopy
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of a deuterated solvent,

such as Chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often

preferred for carboxylic acids as it ensures the acidic proton is observable.[5]

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.

Predicted Spectral Data and Interpretation:

¹H NMR

(Predicted)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Carboxylic Acid ~11-13 Singlet, broad 1H -COOH

Aromatic ~7.8-8.0
Doublet of

Doublets
1H H-6

Aromatic ~7.6-7.7
Doublet of

Doublets
1H H-4

Aromatic ~7.1-7.3 Triplet 1H H-5

Methoxy ~3.9 Singlet 3H -OCH₃
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¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment

Carbonyl ~165-170 -COOH

Aromatic ~155-160 C-2 (-OCH₃)

Aromatic ~135-140 C-4

Aromatic ~130-135 C-6

Aromatic ~120-125 C-1 (-COOH)

Aromatic ~115-120 C-5

Aromatic ~110-115 C-3 (-Br)

Methoxy ~55-60 -OCH₃

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a

molecule based on their characteristic vibrations.

Causality of Peak Identification: The structure contains several key functional groups that give

rise to strong, identifiable peaks in the IR spectrum. The O-H bond of the carboxylic acid

produces a very broad absorption, while the C=O carbonyl bond gives a sharp, intense

absorption.[6]

Protocol 3.3: FTIR-ATR Spectroscopy
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an

Attenuated Total Reflectance (ATR) accessory.

Instrumentation: An FTIR spectrometer with a universal ATR accessory.

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample to ensure good contact and record the sample spectrum

from 4000 to 400 cm⁻¹.
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The instrument software will automatically ratio the sample spectrum against the

background.

Predicted Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

2500-3300 O-H stretch (very broad) Carboxylic Acid

~1700 C=O stretch (sharp, strong) Carboxylic Acid

~1600, ~1470 C=C stretch Aromatic Ring

~1250 C-O stretch Aryl Ether

~1020 C-O stretch Carboxylic Acid

550-750 C-Br stretch Aryl Bromide

Conclusion
The comprehensive characterization of 3-Bromo-2-methoxybenzoic acid requires an

orthogonal, multi-technique approach. HPLC provides a reliable assessment of purity, while the

combination of high-resolution Mass Spectrometry, ¹H and ¹³C NMR, and FTIR spectroscopy

delivers an unambiguous confirmation of its chemical structure. This integrated workflow

ensures the quality, identity, and suitability of this important chemical intermediate for its

intended applications in research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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